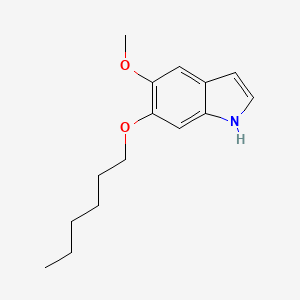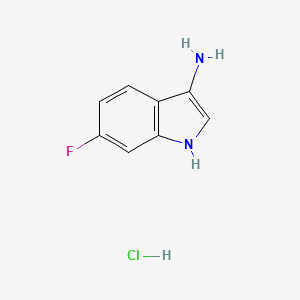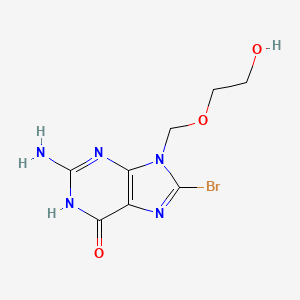
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues. This compound is structurally similar to acyclovir, a well-known antiviral drug. The presence of a bromine atom at the 8th position of the guanine ring distinguishes it from other guanine analogues, potentially imparting unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine typically involves the following steps:
Starting Material: The synthesis begins with guanine as the starting material.
Bromination: Guanine is brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using a suitable protecting group such as acetyl or benzoyl.
Alkylation: The protected bromoguanine is then alkylated with 2-(hydroxyethoxy)methyl chloride in the presence of a base like potassium carbonate.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted guanine derivatives can be formed.
Oxidation Products: Oxidation may yield products with altered oxidation states of the guanine ring.
Hydrolysis Products: Hydrolysis typically yields guanine and 2-(hydroxyethoxy)methanol.
科学研究应用
9-((2-Hydroxyethoxy)methyl)-8-bromoguanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanine analogues and nucleoside derivatives.
Biology: The compound is studied for its potential antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).
Medicine: Research is ongoing to explore its efficacy as an antiviral agent and its potential use in antiviral therapies.
Industry: It is used in the development of antiviral drugs and as a reference compound in analytical studies.
作用机制
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine involves its incorporation into viral DNA. The compound mimics the natural nucleoside guanine and is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis and preventing viral replication.
相似化合物的比较
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure but lacks the bromine atom.
Ganciclovir: Another antiviral agent with a similar mechanism of action but different side chain.
Penciclovir: Similar to acyclovir but with a different pharmacokinetic profile.
Uniqueness
The presence of the bromine atom at the 8th position in 9-((2-Hydroxyethoxy)methyl)-8-bromoguanine imparts unique chemical properties, potentially enhancing its antiviral activity and specificity. This structural modification may also influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
属性
CAS 编号 |
81475-44-7 |
|---|---|
分子式 |
C8H10BrN5O3 |
分子量 |
304.10 g/mol |
IUPAC 名称 |
2-amino-8-bromo-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10BrN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
InChI 键 |
GBMIHDMGBMQYBU-UHFFFAOYSA-N |
规范 SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


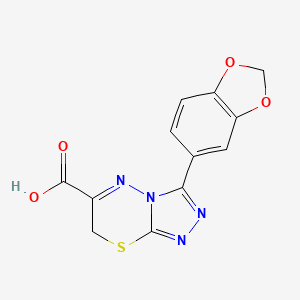
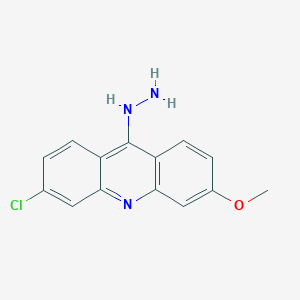
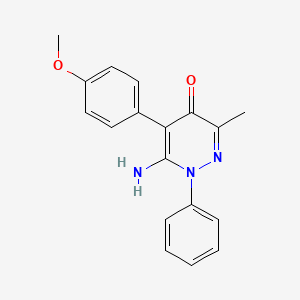
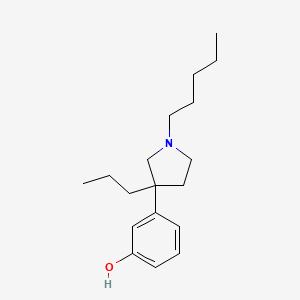
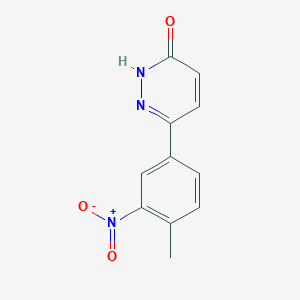
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
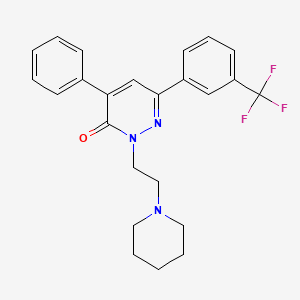

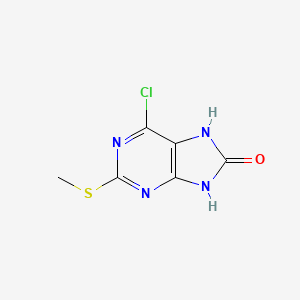
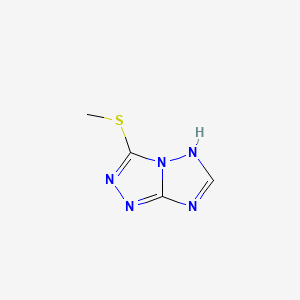
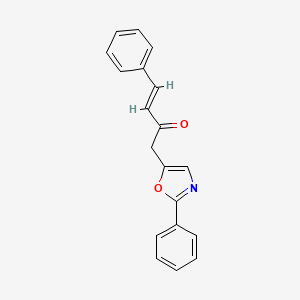
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
